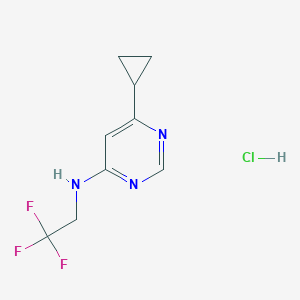

![molecular formula C7H4F5NOS2 B2954520 6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione CAS No. 1394319-60-8](/img/structure/B2954520.png)

6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione” is a complex organic compound. It belongs to the class of benzoxazoles, which are important scaffolds in heterocyclic compounds . Benzoxazoles are extensively found in diverse pharmacologically active substances and natural compounds .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using various methods. For instance, a series of novel 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole derivatives were synthesized using 2-(benzo[d]oxazol-2-ylsulfonyl)acetonitrile and readily available aromatic carboxylic acids . Another method involves the use of arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by various spectroscopic techniques such as IR, 1H/13C-NMR, and mass spectrometry .Chemical Reactions Analysis

Benzoxazole derivatives have been found to exhibit a wide range of chemical reactions. For instance, they can undergo direct arylation and alkenylation under certain conditions .Physical And Chemical Properties Analysis

Benzoxazoles are aromatic compounds but less so than the thiazoles. Oxazole is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole .Scientific Research Applications

Antimicrobial Applications

Benzoxazole derivatives, including 6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione , have been studied for their potential as antimicrobial agents . These compounds have shown efficacy against a variety of bacterial and fungal strains, which could be crucial in the development of new treatments for infectious diseases, especially in the face of rising antibiotic resistance.

Anticancer Research

In the realm of oncology, benzoxazole derivatives have demonstrated promising anticancer activities . They have been used to inhibit the growth of cancer cell lines, such as human colorectal carcinoma (HCT116), indicating potential applications in cancer chemotherapy.

Agricultural Chemistry

The antimicrobial properties of benzoxazole derivatives can be extended to agricultural chemistry, where they may be used to protect crops from bacterial and fungal pathogens . This could lead to the development of new pesticides or treatments to enhance crop yield and food security.

Material Science

In material science, the unique properties of the pentafluorosulfanyl group could be utilized to create advanced materials with specific characteristics such as increased resistance to degradation or enhanced thermal stability .

Analytical Chemistry

Benzoxazole derivatives can serve as analytical reagents or intermediates in the synthesis of more complex molecules. Their distinct spectral properties can be leveraged in various spectroscopic techniques to analyze or detect other substances .

Biochemistry

In biochemistry, the compound’s interaction with biological molecules could be of interest. For example, it could be used to study protein-ligand interactions or enzyme inhibition, contributing to our understanding of biological processes and the development of new drugs .

Environmental Science

Lastly, the environmental impact of benzoxazole derivatives, including their biodegradability and potential as environmental contaminants, is an important area of study. Understanding the environmental fate of these compounds is crucial for assessing their safety and ecological effects .

Mechanism of Action

Target of Action

The primary targets of 6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .

Mode of Action

It is believed that the compound interacts with its targets through the pentafluorosulfanyl group, which is known for its high electronegativity and ability to form strong bonds with other molecules .

Biochemical Pathways

The specific biochemical pathways affected by 6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione are currently unknown

Pharmacokinetics

In silico adme studies have been conducted on similar compounds, suggesting potential absorption and distribution patterns .

Result of Action

Similar compounds have shown significant activity against certain bacterial strains, suggesting potential antimicrobial properties .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione is currently unknown . Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity.

Future Directions

The future research directions in the field of benzoxazole derivatives are vast. They are of great interest in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the synthesis and evaluation of new benzoxazole derivatives with improved properties and activities is a promising area of research.

properties

IUPAC Name |

6-(pentafluoro-λ6-sulfanyl)-3H-1,3-benzoxazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NOS2/c8-16(9,10,11,12)4-1-2-5-6(3-4)14-7(15)13-5/h1-3H,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNWPGIYCKNVOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(F)(F)(F)(F)F)OC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2954441.png)

![2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2954445.png)

![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2954450.png)

![1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N-methylethanamine;dihydrochloride](/img/structure/B2954451.png)

![N-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2954456.png)

![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2954458.png)